molecular formula C12H5Cl3O B13412255 1,4,6-Trichlorodibenzofuran CAS No. 82911-60-2

1,4,6-Trichlorodibenzofuran

Cat. No.: B13412255
CAS No.: 82911-60-2
M. Wt: 271.5 g/mol
InChI Key: XDQRWSUJOURTHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6-Trichlorodibenzofuran typically involves the chlorination of dibenzofuran under controlled conditions. The reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired chlorination pattern .

Industrial Production Methods

Industrial production of this compound is not common due to its classification as an environmental pollutant. it can be produced inadvertently during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and certain pesticides .

Chemical Reactions Analysis

Types of Reactions

1,4,6-Trichlorodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated dibenzofurans and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4,6-Trichlorodibenzofuran has been studied for its interactions with biological systems, particularly its binding to the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various genes involved in xenobiotic metabolism . The compound has also been used in research to study its toxicological effects and its role as an environmental pollutant .

Mechanism of Action

The primary mechanism of action of 1,4,6-Trichlorodibenzofuran involves its binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to the expression of multiple phase I and II xenobiotic metabolizing enzyme genes . These enzymes play a crucial role in the metabolism and detoxification of various xenobiotic compounds.

Comparison with Similar Compounds

1,4,6-Trichlorodibenzofuran is part of the polychlorinated dibenzofurans (PCDFs) family, which includes 135 individual compounds with varying degrees of chlorination . Similar compounds include:

This compound is unique in its specific chlorination pattern, which influences its chemical reactivity and biological interactions .

Properties

IUPAC Name

1,4,6-trichlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-7-4-5-9(15)12-10(7)6-2-1-3-8(14)11(6)16-12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQRWSUJOURTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC3=C(C=CC(=C23)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232089
Record name 1,4,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82911-60-2
Record name 1,4,6-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082911602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,6-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80232089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,6-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8WEY5278O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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